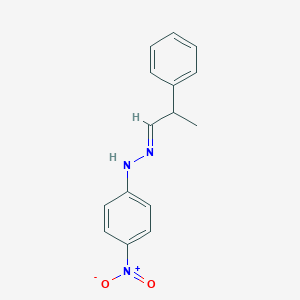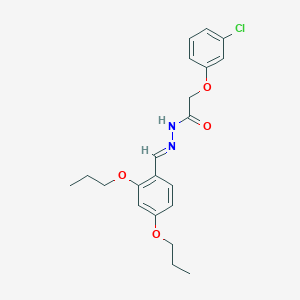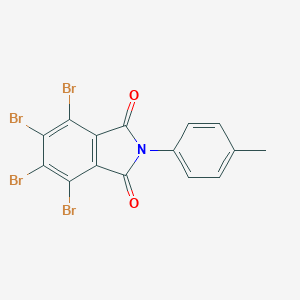![molecular formula C19H19N3O2 B386988 N'-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]-2-hydroxy-2-phenylacetohydrazide CAS No. 328910-23-2](/img/structure/B386988.png)
N'-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]-2-hydroxy-2-phenylacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]-2-hydroxy-2-phenylacetohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, and hydrazones are a subclass of Schiff bases formed by the reaction of hydrazines with aldehydes or ketones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]-2-hydroxy-2-phenylacetohydrazide typically involves the condensation reaction between 1,2-dimethyl-1H-indole-3-carbaldehyde and 2-hydroxy-2-phenylacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated for several hours to ensure complete condensation, and the product is then isolated by filtration and recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]-2-hydroxy-2-phenylacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the C=N bond to a C-N bond.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N’-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]-2-hydroxy-2-phenylacetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential anti-inflammatory and analgesic activities. It has shown promise as a cyclooxygenase (COX) inhibitor, which could make it useful in the development of new anti-inflammatory drugs.
Biological Studies: The compound’s ability to form stable complexes with transition metals makes it useful in bioinorganic chemistry.
Materials Science: Its structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]-2-hydroxy-2-phenylacetohydrazide involves its interaction with specific molecular targets:
Cyclooxygenase Inhibition: The compound selectively inhibits COX-2, reducing inflammation and providing gastric sparing activity.
Signal Transduction Pathways: It downregulates the expression of various inflammatory mediators, including NF-κB, STAT-3, IL-1, COX-2, iNOS, and TNF-α.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N’-[(E)-(substituted phenyl)methylidene]acetohydrazide
Uniqueness
N’-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]-2-hydroxy-2-phenylacetohydrazide is unique due to its specific structural features, such as the presence of the indole ring and the hydroxy-phenylacetohydrazide moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
328910-23-2 |
|---|---|
Molecular Formula |
C19H19N3O2 |
Molecular Weight |
321.4g/mol |
IUPAC Name |
N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]-2-hydroxy-2-phenylacetamide |
InChI |
InChI=1S/C19H19N3O2/c1-13-16(15-10-6-7-11-17(15)22(13)2)12-20-21-19(24)18(23)14-8-4-3-5-9-14/h3-12,18,23H,1-2H3,(H,21,24)/b20-12+ |
InChI Key |
VYRZASCAOQQKCR-UDWIEESQSA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1C)/C=N/NC(=O)C(C3=CC=CC=C3)O |
SMILES |
CC1=C(C2=CC=CC=C2N1C)C=NNC(=O)C(C3=CC=CC=C3)O |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C=NNC(=O)C(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({N'-[(E)-{2-[(4-Chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B386905.png)
![N-[2-(2-{2-[(4-chlorobenzyl)oxy]benzylidene}hydrazino)-2-oxoethyl]-N-(4-isopropylphenyl)benzenesulfonamide](/img/structure/B386906.png)
![2-bromo-N-(2-{[2-(3-chlorobenzylidene)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B386909.png)
![3-{[(2-methoxyanilino)(oxo)acetyl]hydrazono}-N-(3-pyridinylmethyl)butanamide](/img/structure/B386910.png)
![2-bromo-N-(2-{[2-(3-iodobenzylidene)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B386912.png)
![2-[(4-chlorobenzyl)sulfanyl]-N'-(2-methoxybenzylidene)acetohydrazide](/img/structure/B386913.png)
![N'-[2-(allyloxy)benzylidene]-2-(4-iodophenoxy)acetohydrazide](/img/structure/B386915.png)
![N-(2-{2-[2-(heptyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-isopropylphenyl)benzenesulfonamide](/img/structure/B386918.png)

![N-(3-Chloro-4-methylphenyl)-N-({N'-[(E)-[2-(pentyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B386922.png)

![N-(3-chloro-4-methylphenyl)-N-{2-[2-(3-ethoxy-4-propoxybenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B386925.png)
![4-{2-[(2-Cyanophenoxy)acetyl]carbohydrazonoyl}phenyl 4-nitrobenzoate](/img/structure/B386927.png)

